molecular formula C29H32O13 B10797138 Etoposide-d3

Etoposide-d3

Cat. No.: B10797138
M. Wt: 591.6 g/mol
InChI Key: VJJPUSNTGOMMGY-RXDYMNELSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Etoposide-d3 is a deuterated form of etoposide, a well-known chemotherapeutic agent. Etoposide is a derivative of podophyllotoxin, a natural product extracted from the roots and rhizomes of the Mayapple plant. This compound is primarily used as an internal standard in mass spectrometry for the quantification of etoposide due to its similar chemical properties but distinct mass .

Chemical Reactions Analysis

Etoposide-d3 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions include the quinone derivative and various substituted etoposide analogs .

Mechanism of Action

Etoposide-d3, like etoposide, inhibits DNA topoisomerase II, an enzyme that helps in the unwinding and rewinding of DNA during replication and transcription. By stabilizing the DNA-topoisomerase II complex, etoposide prevents the re-ligation of DNA strands, leading to the accumulation of DNA breaks. This ultimately results in the inhibition of cell division and induces apoptosis in cancer cells . The primary molecular targets are the DNA-topoisomerase II complexes, and the pathways involved include the p53-mediated apoptotic pathway .

Properties

Molecular Formula

C29H32O13

Molecular Weight

591.6 g/mol

IUPAC Name

(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-[4-hydroxy-3-methoxy-5-(trideuteriomethoxy)phenyl]-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one

InChI

InChI=1S/C29H32O13/c1-11-36-9-20-27(40-11)24(31)25(32)29(41-20)42-26-14-7-17-16(38-10-39-17)6-13(14)21(22-15(26)8-37-28(22)33)12-4-18(34-2)23(30)19(5-12)35-3/h4-7,11,15,20-22,24-27,29-32H,8-10H2,1-3H3/t11-,15+,20-,21-,22+,24-,25-,26-,27-,29+/m1/s1/i2D3

InChI Key

VJJPUSNTGOMMGY-RXDYMNELSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C(=CC(=C1)[C@H]2[C@@H]3[C@H](COC3=O)[C@@H](C4=CC5=C(C=C24)OCO5)O[C@H]6[C@@H]([C@H]([C@H]7[C@H](O6)CO[C@H](O7)C)O)O)OC)O

Canonical SMILES

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O

Origin of Product

United States

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